3-[(2-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound has a molecular formula of C9H9ClN4S and a molecular weight of 240.713 g/mol .
Preparation Methods
The synthesis of 3-[(2-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 2-chlorobenzyl chloride with 3-chlorophenyl isothiocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3-[(2-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-[(2-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes, such as methionine aminopeptidase, which is essential for the survival of bacteria . This inhibition leads to the disruption of protein synthesis and ultimately the death of the bacterial cells .
Comparison with Similar Compounds
3-[(2-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4H-1,2,4-triazol-4-amine is unique compared to other similar compounds due to its specific substitution pattern on the triazole ring. Similar compounds include:
4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a different substitution pattern and exhibits different biological activities.
4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)/(3-nitrophenyl)-2H-1,2,4-triazol-3-ones: These compounds have different substituents and show varying degrees of antibacterial activity.
Properties
Molecular Formula |
C15H12Cl2N4S |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4S/c16-12-6-3-5-10(8-12)14-19-20-15(21(14)18)22-9-11-4-1-2-7-13(11)17/h1-8H,9,18H2 |
InChI Key |
UDKRKGKXOJHVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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